![molecular formula C12H8N2 B1605227 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile CAS No. 2510-01-2](/img/structure/B1605227.png)
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile
Overview
Description
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a compound with a molecular weight of 180.21 . It is a white to blue powder or crystals and is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .
Synthesis Analysis
The synthesis of similar compounds involves a molecular cyclization yielding a red solid, followed by a Knoevenagel condensation reaction (KCR) catalyzed by a Lewis acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2 . This indicates that the compound has a structure with 12 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
This compound is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction . This allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .Physical And Chemical Properties Analysis
The compound has a storage temperature requirement of being kept in a refrigerator .Scientific Research Applications
Organic Solar Cells
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile and its derivatives have been researched extensively for their potential in enhancing the photovoltaic properties of organic solar cells. Studies have shown that molecules containing this compound, such as NDM-1, NDM-2, and NDM-3, exhibit strong absorption in the 400-490 nm range and possess re-organization energy values conducive to efficient electron and hole transport. These properties suggest their potential in improving the power conversion efficiencies of organic solar cells (Ali et al., 2020). Furthermore, altering the end-capping groups of this compound in different asymmetric non-fullerene electron-acceptors has been found to significantly impact the performance of polymer solar cells, illustrating the importance of terminal groups in such applications (Liu et al., 2020).
Chromophores and Organic Electronics
The compound has been utilized in the development of novel push-pull chromophores, which are functionalized analogs of tricyanofuran-containing (TCF) series widely used in chromophores. These chromophores are of interest due to their potential applications in organic electronics and light-harvesting materials (Belikov et al., 2018). Additionally, its derivatives have been studied for their application in organic electronics devices, particularly for their narrow band gaps and effective absorption in the visible spectral range, making them promising materials for light-harvesting (Bakiev et al., 2018).
Novel Synthetic Methods
Research has also focused on the development of novel synthetic methods using this compound. For instance, a green method for synthesizing Indeno[2,1-c]pyridine derivatives has been established, utilizing this compound in ionic liquid catalyzed reactions (Wang et al., 2008). Such advancements in synthetic methods are crucial for expanding the range of possible applications and improving the efficiency of production processes.
Mechanism of Action
Target of Action
The primary target of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is the electron-deficient region in organic photovoltaic devices . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .
Mode of Action
The compound interacts with its targets by modulating molecular electrical and optical characteristics . This interaction improves the performance of organic solar cells (OSCs). Among Yseries NFAs, 2-(2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile (INCN) and its derivatives stand out as the most successful end groups .
Biochemical Pathways
The compound affects the pathways involved in the generation of organic photovoltaic devices
Result of Action
The compound’s action results in improved performance of organic solar cells (OSCs) . It is also noted that high-performance donor–acceptor electron acceptors containing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN)-type terminals are labile toward photooxidation and basic conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydroinden-1-ylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLMCAQMRSYSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289528 | |
Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2510-01-2 | |
Record name | NSC61801 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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